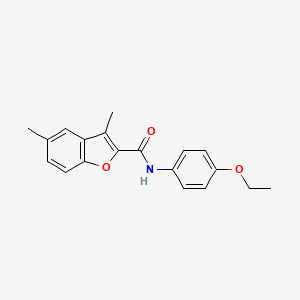

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Description

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3,5-dimethyl-substituted benzofuran core linked to a 4-ethoxyphenyl group via a carboxamide bridge. The ethoxy group at the para position of the phenyl ring may influence solubility and metabolic stability compared to methoxy or benzyl substituents in related compounds.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-4-22-15-8-6-14(7-9-15)20-19(21)18-13(3)16-11-12(2)5-10-17(16)23-18/h5-11H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDOASLKTZZSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 4-ethoxyaniline with 3,5-dimethylbenzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable and cost-effective process. The key steps involve the synthesis of the intermediate compounds, followed by their coupling under optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to obtain the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine (TEA) in an organic solvent.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is characterized by a benzofuran core with an ethoxyphenyl substitution and a carboxamide group. The specific arrangement of these functional groups contributes to its unique chemical reactivity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Studies have shown that benzofuran derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases .

- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent. In vitro studies have shown effectiveness against gram-positive and gram-negative bacteria .

Pharmacology

The pharmacological profile of this compound includes:

- Enzyme Inhibition : This compound has been studied as a potential enzyme inhibitor. It interacts with biological macromolecules, affecting metabolic pathways related to disease processes.

- Neuropathic Pain Management : Similar benzofuran derivatives have shown promise in models of neuropathic pain, suggesting that this compound may also exhibit analgesic properties through cannabinoid receptor modulation .

The biological activity of this compound is supported by various assays:

Antioxidant Activity

The compound's ability to scavenge free radicals has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicate that it possesses significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant activity |

| Anti-inflammatory | Cytokine Inhibition | Reduced levels of cytokines |

| Anticancer | Apoptosis Assays | Induction of apoptosis |

| Antimicrobial | Zone of Inhibition | Effective against pathogens |

Industrial Applications

In addition to its medicinal uses, this compound is being explored for industrial applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, the compound’s interaction with cellular receptors can trigger signaling pathways that result in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide with key analogs based on structural features, synthesis, and biological activity.

Structural and Functional Group Variations

Key Observations :

Key Observations :

Key Observations :

- The ethoxy group may enhance metabolic stability over methoxy or benzyl groups, extending half-life in vivo.

Biological Activity

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzyme activity or receptor signaling pathways. For instance, compounds in the benzofuran class have been shown to inhibit specific enzymes or act as agonists or antagonists for certain receptors, influencing cellular processes such as proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR of benzofuran derivatives indicates that modifications to the molecular structure significantly affect their biological potency. For example, the introduction of different substituents on the benzofuran ring can enhance anticancer activity. Specifically, the presence of an ethoxy group at the para position has been associated with moderate anticancer effects, while methyl substitutions can further improve activity against various cancer cell lines .

Table 1: Summary of SAR Findings

| Compound Structure | Biological Activity | IC50 (μM) |

|---|---|---|

| Benzofuran with methoxy at C-6 | High antiproliferative activity | 27.49 |

| Ethoxy-substituted benzofuran | Moderate anticancer activity | 34.47 |

| Benzofuran with two methyl groups | Enhanced thrombolytic potential | 61.4 |

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including ovarian and breast cancer models. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several benzofuran derivatives, this compound was found to have an IC50 value comparable to established chemotherapeutic agents like cisplatin. The results indicated that this compound could serve as a potential lead for further development in cancer therapy .

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that benzofuran derivatives possess antimicrobial properties against various pathogens, indicating potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives in this class have shown promise in reducing inflammation markers in vitro, which could be beneficial for conditions characterized by chronic inflammation .

- Neuroprotective Properties : Emerging data suggest that certain benzofuran derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide and validating its purity?

A common approach involves reacting acid chlorides with amine-containing intermediates. For example, a dioxane/triethylamine solvent system enables efficient coupling of 3,5-dimethyl-1-benzofuran-2-carbonyl chloride with 4-ethoxyaniline. Post-synthesis, purification via recrystallization (e.g., EtOH/DMF mixtures) ensures high purity (>95%). Structural validation requires , , and mass spectrometry to confirm regiochemistry and rule out byproducts like unreacted intermediates or hydrolyzed derivatives .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

Perform accelerated stability studies in simulated biological media (e.g., phosphate-buffered saline at pH 7.4 and 37°C). Use HPLC or LC-MS to monitor degradation products over 24–72 hours. Stability in organic solvents (e.g., DMSO) should also be tested for in vitro assays, as precipitation or decomposition could confound cytotoxicity results .

Advanced Research Questions

Q. What mechanistic hypotheses explain the selective cytotoxicity of this compound in cancer cells versus non-cancerous cells?

Evidence from structurally analogous thiazole derivatives (e.g., N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) suggests that selective cytotoxicity arises from differential ROS generation. In lymphoma cells, the compound induces superoxide radical accumulation, triggering lipid peroxidation and apoptosis. Non-cancerous hepatocytes exhibit robust antioxidant enzyme activity (e.g., superoxide dismutase), mitigating ROS-mediated damage . Validate this hypothesis using fluorescent probes (e.g., DCFH-DA for ROS) and siRNA knockdown of antioxidant enzymes in target cells .

Q. How can researchers reconcile contradictory data on hepatotoxicity in nanoparticle-delivery systems?

While free This compound shows no hepatotoxicity in murine models, PEG-based nanoparticle conjugates may suppress hematopoietic function or induce liver stress due to prolonged systemic exposure. To resolve this, compare pharmacokinetic profiles (e.g., AUC, ) of free versus conjugated forms. Additionally, evaluate hepatic biomarkers (ALT, AST) and histopathology in repeat-dose studies .

Q. What experimental strategies optimize the compound’s water solubility for in vivo applications?

Immobilization on PEG-based polymeric nanoparticles (e.g., poly(PEGMA-co-DMM)) enhances solubility and bioavailability. Characterize the drug-loading efficiency and release kinetics using dialysis membrane assays. Validate efficacy in xenograft models, ensuring that the carrier does not attenuate the compound’s pro-apoptotic activity .

Q. How should researchers design dose-response studies to balance efficacy and off-target effects?

Start with in vitro cytotoxicity assays (e.g., MTT or Annexin V/PI staining) across a logarithmic concentration range (1–100 µM). Prioritize concentrations showing >50% inhibition in cancer cells (IC) with <10% toxicity in primary hepatocytes. For in vivo studies, use allometric scaling from murine models, adjusting for metabolic differences .

Methodological Considerations

Q. What assays are recommended to evaluate the compound’s impact on antioxidant defense systems?

- Spectrophotometric assays : Measure superoxide dismutase (SOD) activity via inhibition of nitroblue tetrazolium reduction.

- Fluorescent microscopy : Use MitoSOX Red to detect mitochondrial superoxide in live cells.

- Enzyme-linked assays : Quantify glutathione (GSH) levels and malondialdehyde (MDA) as a lipid peroxidation marker .

Q. How can researchers address batch-to-batch variability in pharmacological studies?

Standardize synthesis protocols (e.g., reaction time, temperature) and validate each batch via:

- HPLC purity (>98% by area-under-curve).

- Melting point consistency (±2°C deviation).

- Biological reproducibility : Test cytotoxicity in a reference cell line (e.g., HCT116) to confirm IC values within ±15% .

Contradictory Evidence Analysis

- Hepatotoxicity in Nanoparticle Formulations : While free compounds show no hepatotoxicity, PEG-based carriers may alter biodistribution, leading to liver accumulation. Contrasting results in (hepatotoxicity) versus (no toxicity) likely stem from differences in nanoparticle composition or dosing regimens.

- ROS-Mediated Apoptosis : Some studies report ROS as the primary mechanism, but scavengers only partially rescue viability, suggesting additional pathways (e.g., direct kinase inhibition). Investigate using transcriptomics or phosphoproteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.